

An In-depth Technical Guide to 2-Nitrobenzonitrile

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Compound of Interest

Compound Name: 2-Nitrobenzonitrile

Cat. No.: B147312

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Nitrobenzonitrile**, along with detailed experimental protocols for its synthesis and analysis.

Core Properties of 2-Nitrobenzonitrile

2-Nitrobenzonitrile is a chemical compound that serves as a valuable intermediate in various synthetic applications. A summary of its key quantitative data is presented below.

Property	Value
Molecular Formula	C ₇ H ₄ N ₂ O ₂ [1] [2] [3]
Linear Formula	O ₂ NC ₆ H ₄ CN
Molecular Weight	148.12 g/mol [1] [2]
CAS Number	612-24-8 [1]
Melting Point	107°C to 112°C [3]
Appearance	Yellow Crystalline Powder [3]
Purity (GC)	≥97.5% [3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Nitrobenzonitrile** are crucial for its effective application in research and development.

1. Synthesis of **2-Nitrobenzonitrile** via Cyanation of 2-Chloronitrobenzene

This protocol describes the synthesis of **2-nitrobenzonitrile** from 2-chloronitrobenzene using cuprous cyanide.

- Reactants and Solvent:

- 2-chloronitrobenzene
- Cuprous cyanide
- Lithium bromide
- Benzonitrile (solvent)

- Procedure:

- In a reaction flask, combine 2-chloronitrobenzene, cuprous cyanide, and lithium bromide in an equivalent ratio of 1:1.1:0.3.
- Add benzonitrile as the solvent.
- Heat the reaction mixture to a temperature of 169-190°C for one hour.
- Increase the temperature to 190-192°C and maintain for an additional five hours.
- Monitor the reaction progress using gas chromatography. The expected product distribution is approximately 82% **2-nitrobenzonitrile**, 11% unreacted starting material, and 3% bromo-substituted compound[4].

2. Synthesis of 2-Aminobenzonitrile from **2-Nitrobenzonitrile**

This protocol details the reduction of **2-nitrobenzonitrile** to 2-aminobenzonitrile.

- Reactants and Reagents:

- **2-nitrobenzonitrile**
- Concentrated hydrochloric acid
- Zinc dust
- Sodium carbonate
- Toluene

- Procedure:

- In a 250-ml 3-necked flask, add 56 g of concentrated hydrochloric acid and 7.4 g of **2-nitrobenzonitrile**.
- With vigorous stirring and cooling with cold water, add 14.7 g of zinc dust portion-wise, ensuring the reaction temperature does not exceed 20-30°C.
- After the addition is complete, continue stirring for another 20 minutes.
- Cool the reaction mixture to 5-10°C.
- Neutralize the mixture by adding 5.8 g of sodium carbonate in portions over 5 minutes.
- Extract the resulting oily layer, which solidifies quickly, with 15 ml of toluene.
- Separate the toluene layer and wash it with 5 ml of water. The expected yield is approximately 95%[\[5\]](#).

3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the analysis of nitrobenzonitrile compounds using reverse-phase HPLC.

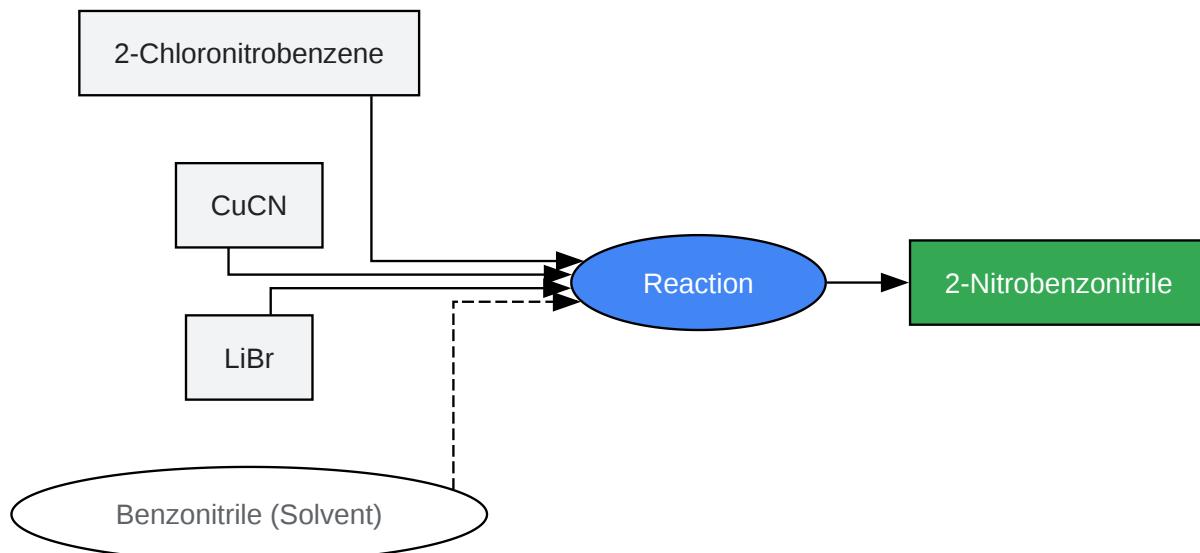
- Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system

- Newcrom R1 column or equivalent reverse-phase column
- UV detector
- Mobile Phase:
 - A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.
- Procedure:
 - Prepare the mobile phase and degas it.
 - Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
 - Dissolve a known amount of the **2-nitrobenzonitrile** sample in a suitable solvent (e.g., the mobile phase).
 - Inject the sample into the HPLC system.
 - Monitor the separation using a UV detector at an appropriate wavelength. This method is scalable and can be adapted for preparative separation and pharmacokinetic studies[6].

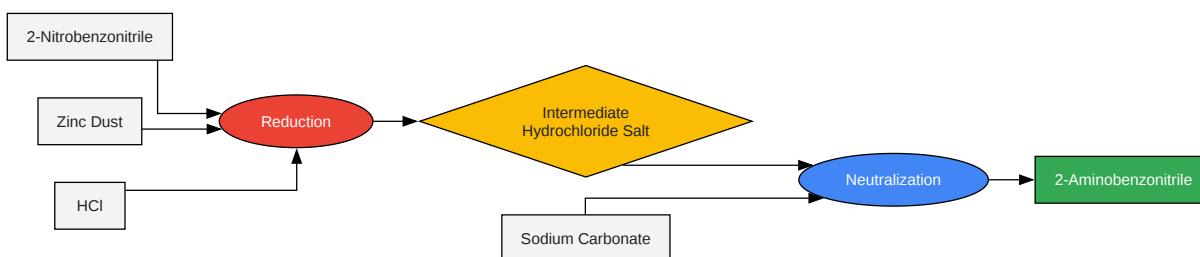
Visualizations

Synthesis Pathway of **2-Nitrobenzonitrile**

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Caption: Synthesis of **2-Nitrobenzonitrile** from 2-Chloronitrobenzene.

Reduction of **2-Nitrobenzonitrile** to 2-Aminobenzonitrile

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Caption: Reduction of **2-Nitrobenzonitrile** to 2-Aminobenzonitrile.

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